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Introduction
Hemoglobin Tianshui (Hb Tianshui) is a rare, slow-moving beta-chain hemoglobin variant

resulting from a Gln→Arg substitution at codon 39 of the β-globin gene (HBB: c.119A > G). Its

identification is crucial for accurate diagnosis and genetic counseling. High-Performance Liquid

Chromatography (HPLC) is a primary method for hemoglobin variant analysis. However, Hb

Tianshui characteristically elutes within the same retention time window as Hemoglobin A2

(HbA2), potentially leading to a misdiagnosis of β-thalassemia or the presence of other variants

like Hemoglobin E (HbE) or Hemoglobin Lepore. This document provides a detailed protocol

and data for differentiating Hemoglobin Tianshui from other co-eluting hemoglobin variants

using cation-exchange HPLC.

Hb Tianshui's clinical significance lies in its potential to be asymptomatic in the heterozygous

state but can lead to more complex hematological conditions when co-inherited with other

hemoglobinopathies. Therefore, its accurate differentiation is paramount.

Principle of Differentiation by HPLC
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Cation-exchange HPLC separates hemoglobin variants based on their net positive charge.[1]

[2] A gradient of increasing ionic strength is used to elute the different hemoglobins from the

cation-exchange column at characteristic retention times (RT).[1] While Hb Tianshui elutes in

the HbA2 window (typically 3.3-3.9 minutes), careful examination of the chromatogram,

including the peak shape, percentage of the variant, and the presence of any unique shoulder

peaks, can aid in its presumptive identification.[1] Confirmation, however, often requires

molecular methods.

Data Presentation: Comparative Analysis of
Hemoglobin Variants
The following table summarizes the key differentiating characteristics of Hemoglobin Tianshui
and other common variants that may elute in or near the HbA2 window on cation-exchange

HPLC systems, such as the Bio-Rad Variant II.
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Hemoglobin
Variant

Mutation
Typical
Retention Time
(min)

Typical
Percentage
(%)

Key
Differentiating
Features on
HPLC
Chromatogram

Hemoglobin

Tianshui

β39(C5)Gln→Ar

g

Elutes in HbA2

window

Falsely elevates

HbA2

percentage

Characteristic

pattern: a small

peak at ~2.1 min

and a smaller

peak at the base

of the prominent

peak in the HbA2

window.[1]

Hemoglobin A2

(HbA2)
Normal δ-chain 3.3 - 3.9 2.0 - 3.5

Normal, well-

defined peak in

the A2 window.

Hemoglobin E

(HbE)
β26(B8)Glu→Lys

Elutes in HbA2

window (e.g.,

~3.73 min)[3]

Heterozygous:

25 - 35

Co-elutes with

HbA2, leading to

a significantly

elevated A2

peak.[2][3][4]

Hemoglobin

Lepore
δβ fusion

Elutes in HbA2

window (e.g.,

~3.5 min)[3]

Heterozygous:

10 - 15

Elevates the

HbA2 peak; often

associated with

microcytosis.[3]

[4]

Hemoglobin D-

Iran
β22(B4)Glu→Gln

Elutes in HbA2

window (e.g.,

~3.62 min)[3]

Heterozygous:

~40

Co-elutes with

HbA2, causing a

significant

increase in the

A2 peak

percentage.[3][4]

Glycated HbS

(HbS adducts)

- Can elute in the

HbA2 window

Variable May cause a

false elevation of
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the HbA2 peak in

individuals with

Sickle Cell Trait.

[4]

Experimental Protocol: HPLC Analysis of
Hemoglobin Variants
This protocol outlines the procedure for analyzing whole blood samples for the presence of

hemoglobin variants using a cation-exchange HPLC system.

4.1. Materials and Reagents

Cation-exchange HPLC system (e.g., Bio-Rad Variant II)

Analytical cartridge specific for hemoglobin variant analysis

Elution buffers and wash solutions provided by the HPLC manufacturer

Calibrators and controls for hemoglobin A2, F, and common variants

Whole blood samples collected in EDTA-containing tubes

Hemolysing reagent

Deionized water

4.2. Sample Preparation

Ensure whole blood samples are well-mixed by gentle inversion.

Prepare a hemolysate by mixing a small volume of whole blood with the hemolysing reagent

according to the manufacturer's instructions. This lyses the red blood cells to release the

hemoglobin.

Vortex the mixture gently to ensure complete hemolysis.
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The hemolysate is now ready for injection into the HPLC system. Most modern systems

have automated sample loading and hemolysis.

4.3. HPLC System Operation

System Startup and Equilibration: Power on the HPLC system and allow it to warm up as per

the manufacturer's guidelines. Equilibrate the column with the starting mobile phase until a

stable baseline is achieved.

Calibration: Run the provided calibrators to establish the retention times and peak areas for

known hemoglobin fractions.

Quality Control: Analyze quality control materials with known normal and abnormal

hemoglobin profiles to ensure the system is performing within specified limits.

Sample Analysis: Load the prepared patient hemolysates into the autosampler. Initiate the

analytical run using the appropriate program for hemoglobin variant analysis (e.g., β-

thalassemia short program). The system will automatically inject the sample, perform the

chromatographic separation, and generate a chromatogram. Each sample analysis typically

takes around 6-10 minutes.[5][6]

4.4. Data Analysis and Interpretation

Examine the Chromatogram: Carefully review the chromatogram for each sample.

Retention Time: Identify the retention time of all significant peaks.

Peak Percentage: Note the percentage of each hemoglobin fraction calculated by the

system's software.

HbA2 Window Analysis: Pay close attention to the HbA2 window (typically 3.3-3.9 minutes).

Normal HbA2: A single, well-defined peak with a percentage between 2.0% and 3.5%.

Elevated HbA2 (>3.5%): This could indicate β-thalassemia trait or the presence of a co-

eluting variant such as HbE, Hb Lepore, or Hb Tianshui.

Identification of Hb Tianshui:
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Look for a prominent peak within the HbA2 window.

Crucially, search for the characteristic pattern associated with Hb Tianshui: a small, distinct

peak at a retention time of approximately 2.1 minutes and a small shoulder or peak at the

beginning of the main peak in the HbA2 window.[1]

Comparison with Other Variants: If a variant is detected in the HbA2 window, compare its

percentage and the overall chromatogram profile with the data presented in Table 1 to

presumptively identify the variant.

Confirmation: Any presumptive identification of Hemoglobin Tianshui or other rare variants

should be confirmed by a secondary method, such as isoelectric focusing (IEF), capillary

electrophoresis, or definitive molecular analysis (DNA sequencing).[1]

Visualization of Workflows and Logic
5.1. Experimental Workflow for HPLC Analysis

Caption: Experimental workflow for hemoglobin variant analysis by HPLC.

5.2. Logical Diagram for Differentiating Hb Tianshui

Caption: Decision logic for differentiating Hemoglobin Tianshui.

Conclusion
The differentiation of Hemoglobin Tianshui from other hemoglobin variants that elute in the

HbA2 window by HPLC is achievable through careful analysis of the entire chromatogram, not

just the retention time and percentage of the main variant peak. The presence of a

characteristic pattern, specifically a small peak at approximately 2.1 minutes and a shoulder

peak at the base of the main HbA2 window peak, is a strong indicator of Hb Tianshui. While

HPLC provides a robust screening and presumptive identification tool, definitive diagnosis of

this rare variant necessitates confirmation by molecular methods. This protocol and the

accompanying data provide a valuable resource for clinical and research laboratories in the

accurate identification of Hemoglobin Tianshui.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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